1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE
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Overview
Description
1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the reaction of enaminonitriles with hydrazine hydrate to form aminopyrazoles, which are then reacted with formylated acetophenones under reflux conditions in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media . This method is known for its regioselectivity and efficiency.
Chemical Reactions Analysis
1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Cyclization: Cyclization reactions can form additional ring structures, enhancing the compound’s complexity and potential biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown promise in inhibiting specific enzymes and proteins, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the enzyme from phosphorylating its substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1-{3,5-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE can be compared to other pyrazolopyrimidine derivatives, such as:
Indiplon: Another sedative-hypnotic with a similar core structure, used for treating sleep disorders.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core, used for treating anxiety disorders.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 6-methylpyridin-2-yl group, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,5-diphenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6/c1-21-9-8-14-26(30-21)32-15-17-33(18-16-32)27-19-25(23-12-6-3-7-13-23)31-28-24(20-29-34(27)28)22-10-4-2-5-11-22/h2-14,19-20H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPZNSGHWOQOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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